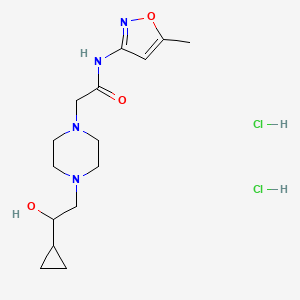
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C15H26Cl2N4O3 and its molecular weight is 381.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Piperazine Derivatives and Their Applications
Piperazine rings are a common structural motif in medicinal chemistry, known for their versatility and presence in a wide range of therapeutic agents. The introduction of various functional groups to the piperazine ring can lead to compounds with diverse biological activities. While the specific compound you mentioned does not directly appear in scientific literature, we can explore the applications of similar piperazine-containing compounds to understand potential areas of research:
Antibacterial Agents : Piperazin-1-yl derivatives have been synthesized and evaluated for their antibacterial efficacy against various resistant Gram-positive and Gram-negative bacteria. Compounds like those studied by Varshney et al. (2009) exhibited lower MIC values compared to linezolid against multiple bacterial strains, suggesting the potential for developing new antibacterial agents from piperazine-based compounds (Varshney et al., 2009).
Anticancer Research : Piperazine derivatives have also been investigated for their anticancer properties. For instance, the study by Ghasemi et al. (2020) involved the synthesis of piperazin-2-one derivatives evaluated for cytotoxic activities on cancer cell lines. This research indicates that bioisosteric substitution and rearrangement of groups in molecules can significantly influence cytotoxic activity, highlighting a potential pathway for the development of new anticancer agents (Ghasemi et al., 2020).
Enzyme Inhibition : The strategic incorporation of piperazine units into compounds has been shown to enhance their biological activity, such as enzyme inhibition. For example, Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), demonstrating the utility of piperazine derivatives in targeting enzymes relevant to disease states (Shibuya et al., 2018).
Analgesic and Anti-inflammatory Agents : The synthesis and evaluation of novel compounds for anti-inflammatory and analgesic activities often involve piperazine derivatives. Research in this area explores the potential of piperazine-containing compounds to modulate biological pathways associated with pain and inflammation, offering insights into new therapeutic options.
特性
IUPAC Name |
2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3.2ClH/c1-11-8-14(17-22-11)16-15(21)10-19-6-4-18(5-7-19)9-13(20)12-2-3-12;;/h8,12-13,20H,2-7,9-10H2,1H3,(H,16,17,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELDPGGIWOKRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea](/img/structure/B2605195.png)
![N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2605196.png)
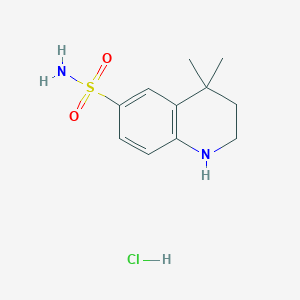

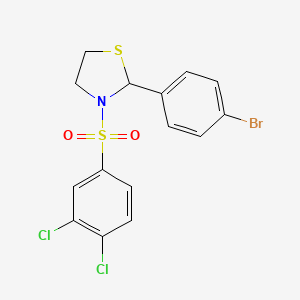
![N-[4-(3-Fluoro-4-methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2605201.png)
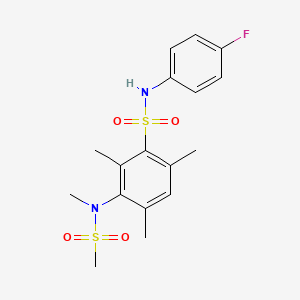

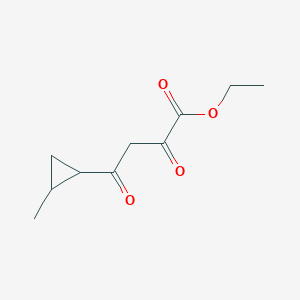
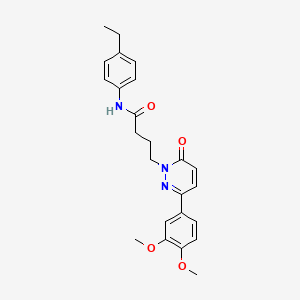
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2605210.png)
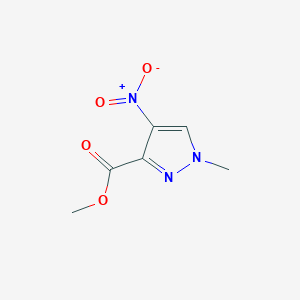
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2605216.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2605217.png)